1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is known for its unique structure, which includes a cyclopropylamino group attached to a cyclobutane ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a potent agonist at the nmda-associated glycine site .
Mode of Action
Based on its structural similarity to acc, it might interact with its targets in a similar manner .
Biochemical Pathways
ACC, a structurally similar compound, is involved in the ethylene biosynthesis pathway in plants . It’s synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid .
Preparation Methods
The synthesis of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclobutanone, followed by carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclobutane-1-carboxylic acid: This compound has a similar cyclobutane ring but lacks the cyclopropylamino group, leading to different chemical and biological properties.
1-Aminocyclopropane-1-carboxylic acid: Known for its role in the biosynthesis of the plant hormone ethylene, this compound has a cyclopropane ring instead of a cyclobutane ring.
The unique structure of this compound, with its cyclopropylamino group, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
1-(cyclopropylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZRRDWPNYJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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